molecular formula C16H28N2O6 B13909751 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)

Katalognummer: B13909751
Molekulargewicht: 344.40 g/mol
InChI-Schlüssel: DNOIEPJTTLAHQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and steric constraints, which can influence its reactivity and interaction with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection using magnesium turnings in methanol. The final product is obtained by treating the intermediate with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the final product. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid) involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity can enhance the selectivity and efficiency of binding to biological targets, potentially leading to pronounced biological activity. The specific pathways and molecular targets involved depend on the context of its application, such as drug design or material synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azaspiro[3Its ability to undergo various chemical reactions and its potential as a building block for complex molecules make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C16H28N2O6

Molekulargewicht

344.40 g/mol

IUPAC-Name

2-azaspiro[3.3]heptan-6-ylmethanol;oxalic acid

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*9-3-6-1-7(2-6)4-8-5-7;3-1(4)2(5)6/h2*6,8-9H,1-5H2;(H,3,4)(H,5,6)

InChI-Schlüssel

DNOIEPJTTLAHQW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CNC2)CO.C1C(CC12CNC2)CO.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.